molecular formula C11H11N3OS B12129786 N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B12129786
M. Wt: 233.29 g/mol
InChI Key: SCPPYANWVUMZMJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery research. It features a hybrid molecular structure combining pyridine and 4,5-dimethylthiazole pharmacophores, linked by a carboxamide group. This architecture is characteristic of scaffolds designed for multi-target therapeutic approaches, particularly in oncology . Heterocyclic compounds containing the thiazole ring, such as this one, are recognized as privileged structures in drug design due to their diverse biological activities and presence in several clinically used therapeutics . The specific substitution pattern with methyl groups on the thiazole ring can influence the compound's physicochemical properties and its interaction with biological targets. Although the precise biological profile of this specific analog is under investigation, related N-thiazolyl carboxamide derivatives have demonstrated potent activity against various cancer cell lines by inhibiting key protein kinases like EGFR, HER2, and VEGFR-2, and inducing cell cycle arrest and apoptosis . Furthermore, thiazole-containing compounds are also explored for their potential antiviral properties against viruses such as Junin virus (JUNV) and Hepatitis C virus (HCV), highlighting the versatility of this structural class in infectious disease research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this promising chemotype.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-7-8(2)16-11(13-7)14-10(15)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14,15)

InChI Key

SCPPYANWVUMZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN=CC=C2)C

Origin of Product

United States

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

The most widely reported method involves coupling 2-amino-4,5-dimethylthiazole with pyridine-3-carboxylic acid using carbodiimide-based reagents.

Procedure :

  • Activation of Carboxylic Acid : Pyridine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • Coupling Agent Addition : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added at 0°C.

  • Amine Introduction : 2-Amino-4,5-dimethylthiazole (1.05 eq) is added, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.

  • Purification : Crude product is recrystallized from ethanol or purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

ParameterValueSource
Yield68–75%
Purity (HPLC)>98%
Reaction Time18 hours
Melting Point178–180°C

Mechanistic Insight : EDCI activates the carboxylic acid to an intermediate O-acylisourea, which reacts with the thiazole amine to form the amide bond.

Multi-Step Assembly via Thiazole Ring Formation

An alternative route constructs the thiazole ring in situ before amidation. This method is advantageous for scalability.

Procedure :

  • Thiazole Synthesis :

    • 4,5-Dimethylthiazol-2-amine is synthesized via Hantzsch thiazole synthesis:

      • Bromopyruvic acid (1.0 eq) and thioacetamide (1.1 eq) react in ethanol under reflux (8 hours).

      • Product is isolated via filtration (yield: 82%).

  • Amide Bond Formation :

    • Pyridine-3-carbonyl chloride (1.1 eq) is added dropwise to a solution of 4,5-dimethylthiazol-2-amine in dry dichloromethane (DCM) with triethylamine (2.0 eq).

    • Stirred at 0°C for 2 hours, then room temperature for 6 hours.

    • Quenched with ice-water, extracted with DCM, and purified via recrystallization (ethanol).

Key Data :

ParameterValueSource
Thiazole Yield82%
Overall Yield65%
Purity (NMR)>95%

Advantages : Avoids storage of unstable intermediates and allows modular substitution on both rings.

Optimization and Catalytic Variations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A patent describes:

  • EDCI-mediated coupling under microwave conditions (100°C, 30 minutes) achieves 80% yield with 99% purity (HPLC).

Solid-Phase Synthesis

For high-throughput applications, solid-supported reagents (e.g., polymer-bound EDCI) enable facile purification:

  • Resin-bound coupling yields 70% product with minimal byproducts.

Analytical Characterization

Critical spectroscopic data confirm structure and purity:

FT-IR (KBr, cm⁻¹) :

  • 1675 (C=O stretch, amide I)

  • 1530 (N–H bend, amide II)

  • 1450 (C–N stretch, thiazole)

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, pyridine-H2)

  • δ 8.25 (d, J = 4.8 Hz, 1H, pyridine-H6)

  • δ 7.55 (dd, J = 7.6 Hz, 1H, pyridine-H5)

  • δ 2.42 (s, 3H, thiazole-CH₃)

  • δ 2.38 (s, 3H, thiazole-CH₃)

Mass Spec (ESI-TOF) :

  • m/z: 263.08 [M+H]⁺ (calculated: 263.07).

Challenges and Solutions

Low Solubility:

  • The compound’s poor solubility in aqueous media complicates biological testing. Co-solvents (e.g., DMSO) or nanoparticle formulations are employed.

Byproduct Formation:

  • Over-activation of EDCI generates N-acylurea. Adding HOBt suppresses this side reaction.

Industrial-Scale Considerations

Patents highlight cost-effective adaptations:

  • Catalyst Recycling : Immobilized EDCI on silica gel reduces reagent waste.

  • Continuous Flow Systems : Microreactors achieve 85% yield in 15 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Modulation of TRPV3 Channels

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide has been studied for its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermal sensation and pain perception. This modulation could have implications for pain management therapies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Cell Line Sensitivity : The compound demonstrated effective growth inhibition in several cancer cell lines, including A431 (skin cancer), HepG2 (liver cancer), and MCF7 (breast cancer), with IC50 values below 15 µM for these lines.
  • Mechanism of Action : Studies suggest that this compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways. Minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .

Case Study on Anticancer Activity

A study focused on the effects of this compound on A431 cells revealed that it not only induced apoptosis but also activated caspase pathways while inhibiting anti-apoptotic proteins.

Antimicrobial Efficacy

Research on various derivatives of the compound showed that modifications in its structure significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains .

Inflammatory Response Modulation

In vivo studies indicated that this compound could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide, differing primarily in substituents and electronic properties:

Compound Name Substituents (Thiazole Ring) Carboxamide Group Molecular Weight (g/mol) Potential Applications
This compound 4,5-dimethyl Pyridine-3-carboxamide 237.3 Kinase inhibition, receptor modulation
2-Chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide 4,5-diphenyl 2-Chloropyridine-3-carboxamide ~362.5* Enhanced hydrophobic interactions
A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) 4,5-dimethyl, 3-(2-methoxyethyl) Tetramethylcyclopropane-carboxamide ~365.5* Cannabinoid receptor agonism

*Calculated based on molecular formulas.

Comparative Analysis

2-Chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
  • Structural Differences : Replacement of methyl groups with diphenyl on the thiazole and addition of a chlorine atom on the pyridine.
  • Chlorine substitution may alter electronic properties, affecting binding affinity in target proteins.
A-836,339
  • Structural Differences : Incorporation of a thiazol-2-ylidene (a deprotonated, conjugated thiazole) with a 2-methoxyethyl chain and a tetramethylcyclopropane-carboxamide group.
  • Implications: The thiazol-2-ylidene moiety introduces conjugation, possibly stabilizing interactions with receptors like cannabinoid CB₁/CB₂ . The cyclopropane ring may impose conformational rigidity, improving selectivity.

Research Findings and Inferred Properties

  • A-836,339: Known as a potent cannabinoid receptor agonist, suggesting that the thiazole-carboxamide scaffold is critical for receptor binding.
  • 2-Chloro Analog : The diphenyl-thiazole and chloropyridine groups could enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors like imatinib.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities. Its unique structure, which incorporates both thiazole and pyridine moieties, positions it as a potential candidate for various therapeutic applications, particularly in modulating ion channels and exhibiting antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, and it features a pyridine ring substituted with a carboxamide group alongside a thiazole ring containing two methyl groups at positions 4 and 5. This structural configuration is crucial for its biological interactions.

1. Modulation of TRPV3 Channel

This compound has been identified as a significant modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 plays a critical role in thermal sensation and pain perception. Studies have shown that this compound can influence the activity of TRPV3 channels, potentially offering therapeutic avenues for pain management.

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that derivatives of thiazole, including this compound, demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to thiazole structures have shown minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

3. Cytotoxicity Against Cancer Cell Lines

In recent studies, this compound derivatives have exhibited cytotoxic effects against several cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values as low as 6.10 μM against MCF-7 breast cancer cells, indicating strong potential for anticancer applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Thiazole RingEnhances interaction with biological targets due to its electron-withdrawing properties .
Methyl SubstituentsIncrease lipophilicity and enhance permeability across biological membranes.
Carboxamide GroupFacilitates hydrogen bonding with receptor sites, improving binding affinity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiazole derivatives against E. coli and C. albicans. The results indicated that this compound showed significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Inhibition

In vitro tests on MCF-7 cell lines revealed that derivatives of this compound induced apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the potential of these compounds in cancer therapy by targeting multiple signaling pathways involved in tumor progression .

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

  • Methodological Answer :
  • Normalization controls : Include internal standards (e.g., staurosporine) in enzyme inhibition assays .
  • Cell line authentication : Use STR profiling to ensure genetic consistency in cytotoxicity models .
  • Robust statistical thresholds : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish signal from noise .

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